Quininae

説明

Quininae is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Quininae, primarily known for its active compound quinine, is a class of alkaloids derived from the bark of the Cinchona tree. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

Overview of this compound

This compound encompasses a range of quinoline and quinazoline alkaloids, which have been extensively studied for their medicinal properties. Quinine, in particular, has played a crucial role in treating malaria and has shown potential in various other therapeutic areas.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimalarial : Quinine is primarily recognized for its effectiveness against Plasmodium falciparum, the causative agent of severe malaria. Studies indicate that high-dose intravenous regimens significantly reduce parasite clearance time compared to lower doses .

- Antitumor : Several quinoline derivatives exhibit antitumor properties, targeting various cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition .

- Antibacterial and Antifungal : Research has demonstrated that quinine and its derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .

- Anti-inflammatory : Quinine has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions .

- Antiviral : Emerging studies suggest that quinoline alkaloids may inhibit viral replication, although further research is needed to establish their efficacy against specific viruses .

The mechanisms by which this compound exert their biological effects are multifaceted:

- Inhibition of Enzymes : Quinine inhibits several enzymes involved in the metabolic pathways of parasites, thereby disrupting their life cycle.

- DNA Interaction : Many quinoline derivatives intercalate with DNA, leading to apoptosis in cancer cells.

- Modulation of Immune Response : Quinine may enhance immune response through various pathways, contributing to its anti-inflammatory effects.

1. Efficacy in Skeletal Muscle Cramps

A study involving 13 patients indicated that quinine significantly reduced the frequency and severity of muscle cramps in three individuals (P<0.05), while six others reported non-significant benefits. This suggests potential applications beyond malaria treatment .

2. Treatment of Severe Malaria

A clinical trial assessed three dosing regimens of quinine in children with severe malaria. The high-dose intravenous regimen was found to be the most effective, achieving faster parasite clearance compared to lower doses . The study highlighted the importance of maintaining adequate blood concentrations of quinine to ensure therapeutic efficacy.

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Antimalarial | Enzyme inhibition | Treatment of malaria |

| Antitumor | DNA intercalation | Cancer therapy |

| Antibacterial | Disruption of bacterial cell walls | Infection management |

| Anti-inflammatory | Immune modulation | Chronic inflammatory diseases |

| Antiviral | Viral replication inhibition | Potential antiviral therapies |

Recent Research Findings

Recent literature has expanded on the biological activities and potential applications of this compound:

- A review identified over 200 novel quinoline and quinazoline alkaloids with significant biological activities ranging from anticancer to antimicrobial properties .

- Research on plants containing quinoline alkaloids has revealed promising pharmacological properties, emphasizing their role in traditional medicine as well as modern therapeutic contexts .

科学的研究の応用

Medical Applications

1.1 Treatment of Malaria

Quinine has been the cornerstone in treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. It acts as a blood schizonticide by inhibiting heme polymerase, leading to the accumulation of heme, which is toxic to the parasite . Despite the emergence of synthetic alternatives like artemisinin-based combination therapies (ACTs), quinine remains crucial in severe cases where resistance is prevalent .

1.2 Use in Nocturnal Leg Cramps

Quinine sulfate has been prescribed for managing nocturnal leg cramps in older adults. Studies indicate that it effectively reduces the frequency of cramps compared to placebo, although long-term use may lead to adverse effects such as hyperinsulinaemia and potential complications in patients with glucose-6-phosphate dehydrogenase deficiency .

1.3 Quinine in Pregnancy

Research indicates that while quinine is used for treating malaria in pregnant women, its efficacy and safety are under scrutiny. A meta-analysis revealed that ACTs are more effective than quinine, prompting calls for further investigation into optimal dosing for pregnant patients to maximize treatment success without compromising maternal or fetal health .

Pharmacological Insights

2.1 Mechanism of Action

Quinine's pharmacodynamics involve its intercalation into the DNA of Plasmodium species, disrupting nucleic acid synthesis and leading to cell death . Its effectiveness varies based on the strain of malaria and patient-specific factors such as genetic predisposition to drug metabolism.

2.2 Side Effects and Risks

While quinine is effective, it carries risks such as cinchonism (a syndrome characterized by tinnitus, headache, and nausea) and severe reactions like thrombotic microangiopathy . Case studies highlight instances where excessive consumption led to serious health issues, particularly when used improperly during pregnancy .

Non-Medical Applications

3.1 Flavoring Agent in Beverages

In the food industry, quinine is commonly used as a flavoring agent in tonic water and other beverages due to its bitter taste. Regulatory assessments have raised concerns about health risks associated with high consumption levels, especially among vulnerable populations like pregnant women .

3.2 Organocatalysis

Recent research has explored quinine's role as a ligand in metal catalysis and organocatalysis. Its derivatives have shown promise in facilitating various chemical reactions due to their ability to control stereochemistry effectively . This application extends beyond medicinal chemistry into synthetic organic chemistry.

Case Studies

特性

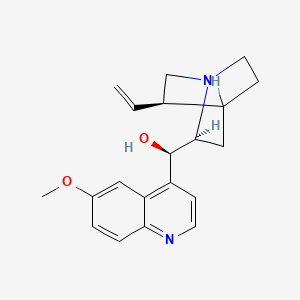

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-VOMFEXJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。